![molecular formula C22H28ClFO3 B14747525 [(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate CAS No. 3108-83-6](/img/structure/B14747525.png)
[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate is a complex organic compound with a unique structure This compound is characterized by its multiple chiral centers and the presence of chlorine and fluorine atoms, which contribute to its distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the chlorine and fluorine atoms. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate has several scientific research applications:
Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which [(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, leading to changes in their activity and subsequent effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- [(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate
- [(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate
Uniqueness
The uniqueness of [(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Número CAS |
3108-83-6 |
|---|---|
Fórmula molecular |
C22H28ClFO3 |
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H28ClFO3/c1-4-19(26)27-18-8-7-15-16-6-5-13-11-14(25)9-10-21(13,3)22(16,23)17(24)12-20(15,18)2/h9-11,15-18H,4-8,12H2,1-3H3/t15-,16-,17-,18-,20-,21-,22-/m0/s1 |
Clave InChI |
RFOAVWDSMLIUEY-OIELIUQCSA-N |
SMILES isomérico |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)F)C |
SMILES canónico |
CCC(=O)OC1CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
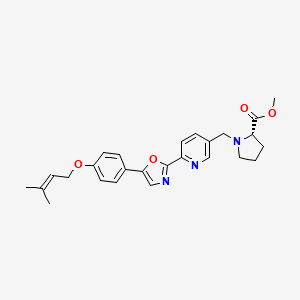
![Spiro[2.4]heptane](/img/structure/B14747456.png)
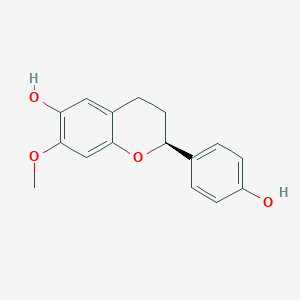
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)
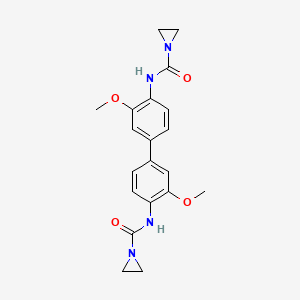

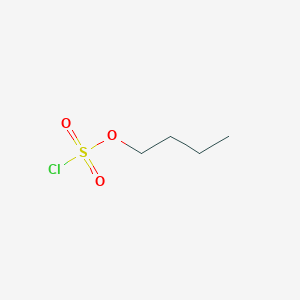
![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)
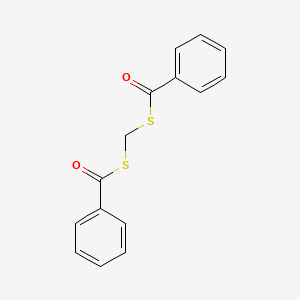

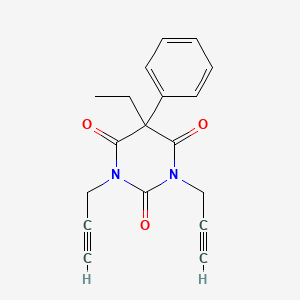
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
